molecular formula C19H15BrClN3O2 B11138382 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide

Cat. No.: B11138382
M. Wt: 432.7 g/mol
InChI Key: IVXQGNXBAUTTMC-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide is a synthetic chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinone core substituted with bromophenyl and chlorobenzyl groups

Properties

Molecular Formula

C19H15BrClN3O2

Molecular Weight

432.7 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[(3-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C19H15BrClN3O2/c20-15-6-4-14(5-7-15)17-8-9-19(26)24(23-17)12-18(25)22-11-13-2-1-3-16(21)10-13/h1-10H,11-12H2,(H,22,25)

InChI Key

IVXQGNXBAUTTMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Acylation: The final step involves the acylation of the pyridazinone core with 3-chlorobenzyl chloride in the presence of a base such as triethylamine or pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to the disruption of cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide is unique due to the presence of both bromophenyl and chlorobenzyl groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Biological Activity

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrClN3O2C_{19}H_{15}BrClN_{3}O_{2}, with a molecular weight of 432.7 g/mol. The compound features a pyridazinone ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H15BrClN3O2C_{19}H_{15}BrClN_{3}O_{2}
Molecular Weight432.7 g/mol
CAS Number1246064-73-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the pyridazinone structure. For instance, derivatives with similar structural frameworks have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyridazinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogenated phenyl groups exhibited enhanced activity due to increased lipophilicity, facilitating better membrane penetration.

Key Findings:

  • Compounds similar to this compound demonstrated significant inhibition against S. aureus.
  • The presence of bromine and chlorine substituents was correlated with increased antimicrobial efficacy.

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its effects on breast cancer cell lines.

Research Findings

In vitro studies using the MCF7 breast cancer cell line revealed that compounds with similar structures inhibited cell proliferation effectively. The mechanism was suggested to involve the modulation of specific cellular pathways related to growth and apoptosis.

Key Findings:

  • The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Molecular docking studies suggested that the compound interacts with key proteins involved in cancer progression.

The biological activity of this compound is believed to stem from its ability to bind to specific receptors or enzymes within microbial and cancerous cells. This binding can lead to the inhibition of essential biological processes, such as cell division and metabolic pathways.

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